2-(Chloroethynyl)-6-(trifluoromethyl)pyridine

Description

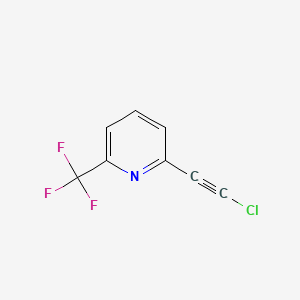

2-(Chloroethynyl)-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a chloroethynyl group at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring. These compounds are notable for their electronic and steric properties, which make them valuable in agrochemical and pharmaceutical applications, particularly as intermediates in synthesis or bioactive molecules .

Properties

Molecular Formula |

C8H3ClF3N |

|---|---|

Molecular Weight |

205.56 g/mol |

IUPAC Name |

2-(2-chloroethynyl)-6-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C8H3ClF3N/c9-5-4-6-2-1-3-7(13-6)8(10,11)12/h1-3H |

InChI Key |

KQIXGMQMHASTBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)C#CCl |

Origin of Product |

United States |

Preparation Methods

Radical Chlorination of Trifluoromethylpyridines

Radical chlorination, as demonstrated in the synthesis of 2-chloro-5-trifluoromethylpyridine, offers a precedent for introducing halogens to trifluoromethyl-substituted pyridines. In Example 1 of EP0013474B1, chlorination of 3-trifluoromethylpyridine with chlorine gas in carbon tetrachloride under reflux yielded 2-chloro-5-trifluoromethylpyridine as the major product (62% yield). This method employs α,α-azobisisobutyronitrile as a radical initiator, suggesting potential applicability for introducing chloro groups to ethynyl-substituted pyridines under similar conditions.

Fluorination and Chlorofluorination Techniques

Cross-Coupling Reactions for Ethynyl Group Introduction

Sonogashira Coupling with Halopyridine Intermediates

The Sonogashira reaction, a palladium-catalyzed coupling between terminal alkynes and aryl halides, is a viable route to install ethynyl groups. For 2-(chloroethynyl)-6-(trifluoromethyl)pyridine, a proposed pathway involves:

- Synthesis of 2-bromo-6-(trifluoromethyl)pyridine via bromination of 6-(trifluoromethyl)pyridine.

- Coupling with trimethylsilylacetylene under Pd(PPh₃)₄/CuI catalysis to form 2-(trimethylsilylethynyl)-6-(trifluoromethyl)pyridine.

- Desilylation with tetrabutylammonium fluoride (TBAF) to yield the terminal alkyne.

- Chlorination using N-chlorosuccinimide (NCS) or Cl₂ gas to introduce the chloroethynyl moiety.

Castro-Stephens Coupling for Direct Chloroethynylation

The Castro-Stephens reaction, utilizing copper(I) acetylides, could directly couple 2-iodo-6-(trifluoromethyl)pyridine with chloroacetylene. However, chloroacetylene’s instability necessitates in situ generation, complicating large-scale applications.

Ring-Synthesis Approaches

Hantzsch Pyridine Synthesis with Pre-Substituted Groups

Constructing the pyridine ring from diketones and ammonia derivatives allows pre-placement of substituents. For example, reacting 3-(trifluoromethyl)pentane-2,4-dione with chloroethynyl acetaldehyde could yield the target compound. However, steric and electronic challenges may limit yields.

Cyclization of Enamine Intermediates

Cyclization of enamines derived from chloroethynyl ketones and ammonia presents an alternative route. This method’s success depends on optimizing reaction conditions to favor six-membered ring formation over polymerization.

Functional Group Transformations

Chlorination of Ethynyl-Substituted Pyridines

Terminal ethynyl groups in 2-ethynyl-6-(trifluoromethyl)pyridine can be chlorinated using Cl₂ gas in the presence of a base (e.g., K₂CO₃) to form the chloroethynyl derivative. The ACS Omega study on iridium-catalyzed borylation highlights the feasibility of late-stage functionalization, though direct evidence for chloroethynylation remains unexplored.

Elimination Reactions from Vicinal Dihalides

Dehydrohalogenation of 2,3-dichloro-6-(trifluoromethyl)pyridine using strong bases (e.g., NaOH) may yield the chloroethynyl group. However, regioselectivity and side reactions pose significant challenges.

Comparative Analysis of Synthetic Routes

*Theoretical estimates based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Chloroethynyl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloroethynyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized pyridines.

Scientific Research Applications

2-(Chloroethynyl)-6-(trifluoromethyl)pyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

Mechanism of Action

The mechanism of action of 2-(Chloroethynyl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The chloroethynyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological processes, making the compound useful in medicinal chemistry for the development of drugs with specific mechanisms of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(Chloroethynyl)-6-(trifluoromethyl)pyridine, highlighting their substituents, molecular properties, and applications:

Key Observations:

Substituent Effects on Reactivity :

- The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, making compounds resistant to enzymatic degradation .

- Chlorine substituents (e.g., 2-Cl, 3-Cl) improve electrophilic reactivity, facilitating nucleophilic substitution or cross-coupling reactions .

Biological Activity: Nitrapyrin (2-Cl, 6-CCl₃) inhibits soil nitrification by blocking ammonia monooxygenase enzymes . Imidazo[1,2-a]pyridine derivatives (e.g., 2-CH₂Cl, 6-CF₃) exhibit kinase inhibition due to their planar aromatic cores and halogen interactions with binding pockets .

Synthetic Routes :

Biological Activity

2-(Chloroethynyl)-6-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C7H3ClF3N

- Molecular Weight : 201.55 g/mol

- Structure : The compound features a pyridine ring substituted with a chloroethynyl group and a trifluoromethyl group, which are known to influence its biological properties.

The biological activity of 2-(Chloroethynyl)-6-(trifluoromethyl)pyridine is influenced by its structural components, which can interact with various biological targets:

- Neuroprotective Effects : Similar compounds have been shown to modulate apoptotic pathways in neuronal cells, potentially offering protection against neurodegenerative diseases. For instance, compounds with similar structures have been reported to enhance the Bcl-2/Bax ratio and activate autophagy, leading to increased neuronal survival under stress conditions .

- Antibacterial Activity : The presence of trifluoromethyl groups can enhance the lipophilicity of compounds, potentially increasing their ability to penetrate bacterial membranes. Preliminary studies suggest that related pyridine derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria .

In Vitro Studies

A variety of in vitro studies have been conducted to assess the biological activity of 2-(Chloroethynyl)-6-(trifluoromethyl)pyridine:

- Neuroprotection : In a study involving human induced pluripotent stem cell-derived neurons, compounds similar to 2-(Chloroethynyl)-6-(trifluoromethyl)pyridine showed protective effects against etoposide-induced apoptosis, indicating potential neuroprotective properties .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial efficacy. In vitro tests indicated that it possesses moderate activity against various bacterial strains, with minimum inhibitory concentration (MIC) values suggesting effectiveness comparable to established antibiotics .

Case Studies

- Neurodegenerative Disease Models : In models simulating neurodegenerative conditions, derivatives of pyridine have demonstrated the ability to reduce oxidative stress and apoptosis in neuronal cells. These findings support the hypothesis that 2-(Chloroethynyl)-6-(trifluoromethyl)pyridine may offer similar protective benefits.

- Antibacterial Efficacy : A review highlighted that related compounds exhibited significant antibacterial activity against multi-drug resistant strains, suggesting that 2-(Chloroethynyl)-6-(trifluoromethyl)pyridine could be further explored as a potential antimicrobial agent .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.